molecular formula C14H23NO4 B2366175 (2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid CAS No. 2138034-04-3

(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B2366175
CAS No.: 2138034-04-3
M. Wt: 269.341
InChI Key: HVEGVUCDDCZOSN-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It also contains carboxylic acid groups, which are characterized by the presence of a carboxyl group (-COOH), and an ester group, which is characterized by the -COO- functional group .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a type of heterocyclic ring. This ring is likely to be in a chair conformation, which is the most stable conformation for six-membered rings. The presence of the carboxylic acid and ester groups will introduce polarity to the molecule, and these groups are also capable of forming hydrogen bonds .


Chemical Reactions Analysis

The carboxylic acid group is acidic and can undergo reactions such as esterification and amide formation. The ester group can undergo hydrolysis, among other reactions. The piperidine ring can undergo reactions typical of amines, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid and ester groups would increase its polarity compared to a simple hydrocarbon, potentially affecting its solubility in different solvents. The piperidine ring could also influence its properties, such as its boiling and melting points .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Antibacterial Agent Synthesis : One study focuses on the synthesis and reactions of related compounds, such as 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, as potential antibacterial agents. These compounds were synthesized from dichloro-fluoronicotinic acid derivatives, demonstrating the utility of cyclopropyl and piperidine derivatives in medicinal chemistry (Miyamoto et al., 1987).

  • Photochemical Studies : Another study explores the photochemistry of ciprofloxacin, a compound structurally similar to the one , highlighting the potential for investigating the photochemical properties of related compounds. This research could inform the design of more stable drugs or chemicals by understanding how light exposure affects their structure (Mella et al., 2001).

  • Quantum-Chemical Calculations : Research on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation, involving reactions of acid chlorides with various binucleophiles, is relevant for understanding the chemical behavior and potential applications of cyclopropyl and piperidine derivatives in creating novel compounds with specific properties (Yıldırım et al., 2005).

  • Constrained Analogs of Pharmaceuticals : The synthesis of conformationally rigid analogs of pharmaceutical building blocks, such as piperidino-cyclopiperidinecarboxamides, demonstrates the versatility of piperidine derivatives in drug development. These analogs show different affinities to opiate receptors, indicating their potential in creating more targeted and effective therapies (Vilsmaier et al., 1996).

  • Cardiovascular Activity Studies : The synthesis and study of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid for cardiovascular activity showcase the application of cyclopropyl and piperidine derivatives in developing compounds with potential therapeutic benefits (Krauze et al., 2004).

Properties

IUPAC Name

(2S,3S)-2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEGVUCDDCZOSN-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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